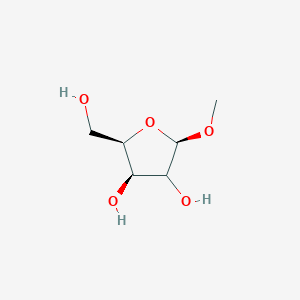

methyl |A-d-ribofuranoside

CAS No.:

Cat. No.: VC20715428

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O5 |

|---|---|

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | (2R,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

| Standard InChI | InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1 |

| Standard InChI Key | NALRCAPFICWVAQ-WGDKFINWSA-N |

| Isomeric SMILES | CO[C@H]1C([C@H]([C@H](O1)CO)O)O |

| Canonical SMILES | COC1C(C(C(O1)CO)O)O |

Introduction

Chemical Identity and Physical Properties

Methyl α-D-ribofuranoside is a furanoside with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol . Its stereochemistry includes four defined stereocenters, contributing to its distinct conformational behavior. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 78°C (for β-anomer derivative) | |

| Optical Rotation (α) | −50° (c=2 in water) | |

| Solubility | Water-soluble | |

| Monoisotopic Mass | 164.068473 Da |

The compound’s stability under ambient conditions and compatibility with polar solvents make it suitable for laboratory and industrial applications. Its crystal structure, resolved via X-ray and neutron diffraction, reveals two distinct molecular conformations in the unit cell, differentiated by furanose ring O–H bond orientations .

Synthesis and Reaction Pathways

Direct Glycosidation of D-Ribose

The most common synthesis involves the acid-catalyzed reaction of D-ribose with methanol. A representative protocol from patent CN106565805 outlines:

-

Reagents: Anhydrous methanol (300 mL), acetyl chloride (5.2 g, 20 mol%), D-ribose (50 g).

-

Conditions:

-

Stage 1: 0–5°C for 20 minutes.

-

Stage 2: Room temperature for 24 hours.

-

This method leverages the Fischer glycosidation mechanism, where the α-anomer predominates due to kinetic control. The β-anomer can be isolated via chromatographic separation or selective crystallization .

Protecting Group Strategies

Structural and Spectroscopic Analysis

Vibrational Spectroscopy

A 2024 study combining inelastic neutron scattering (INS), Raman, and infrared (IR) spectroscopy with density functional theory (DFT) calculations revealed:

-

Low-energy region (<400 cm⁻¹): Lattice vibrations and functional group rotations dominate .

-

Midenergy region (400–900 cm⁻¹): Out-of-plane bending motions of the furanose ring .

-

High-energy region (>2800 cm⁻¹): C–H and O–H stretching modes, with evidence of intermolecular H-bonding between α- and β-anomers .

Solid-state simulations using CRYSTAL and CASTEP software further identified cooperative motions in the 20–115 cm⁻¹ range, critical for understanding crystallographic packing .

Conformational Dynamics

Methyl α-D-ribofuranoside adopts a mix of E⁰-like and E⁴-like conformations in solution, influenced by:

-

1,3-Pseudodiaxial interactions between the methoxy group and hydroxymethyl substituent.

-

Endo-anomeric effect, stabilizing the α-configuration via orbital overlap .

X-ray crystallography confirms these preferences, with torsional angles (C1–O5–C5–C4) averaging −60°, consistent with a ³T₂ puckering mode .

Applications in Organic and Medicinal Chemistry

Nucleoside Analog Synthesis

Methyl α-D-ribofuranoside derivatives are key precursors for antiviral and anticancer agents. For instance:

-

2'-C-β-Alkoxymethyluridines: Synthesized via Mitsunobu reaction of methyl 3,5-di-O-benzyl-α-D-ribofuranoside, these analogs exhibit enhanced RNA-binding affinity .

-

2-C-Trifluoromethyl derivatives: Introduced via diacetate intermediates (e.g., 159944-99-7), these compounds are explored as protease inhibitors .

Glycosylation Studies

The compound’s reactivity in glycosylation reactions has been optimized using dibutylstannylene intermediates, enabling stereoselective alkylation at the C2 position . This method achieves α:β selectivity ratios >10:1, critical for synthesizing 2-deoxyarabinofuranosides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume